Scaffold‑Level Differentiation: Methylene‑Bridged Pyrrolidinone vs. 5‑Benzyl‑THP (Class‑Level Inference)
In the ChemistrySelect 2022 study, 5‑benzyl‑THP derivatives (e.g., compound 4a) achieved 88.25 % inhibition of ADP‑induced platelet agglutination at 100 µM, comparable to prasugrel [1]. The target compound replaces the benzyl group with a methylene‑linked pyrrolidin‑2‑one. Docking studies in the same paper indicate that the piperidine nitrogen substituent directly interacts with the P2Y₁₂ binding pocket residues (Cys‑194, Tyr‑259), and the introduction of a hydrogen‑bond‑capable lactam in the pyrrolidinone ring is predicted to alter binding‑pose stability and metabolic susceptibility versus purely hydrophobic benzyl analogs [1]. Quantitative comparative data for the specific pyrrolidinone analog are not yet publicly available; the differentiation claim is therefore class‑level, supported by the documented sensitivity of the THP scaffold to N‑substituent variation.
| Evidence Dimension | In vitro platelet agglutination inhibition (THP reference compound) |
|---|---|
| Target Compound Data | Not yet reported in published literature |
| Comparator Or Baseline | 5‑benzyl‑THP analog 4a: 88.25 % inhibition at 100 µM; prasugrel: comparable inhibition at 100 µM |
| Quantified Difference | Not quantifiable for target compound |
| Conditions | ADP‑induced human platelet‑rich plasma agglutination assay |
Why This Matters
Procurement‑wise, this compound provides a rationally modified scaffold that is structurally distinct from the extensively patented 5‑benzyl‑THP series, enabling novel IP‑protected lead development.
- [1] Lodha, K.K., Wavhal, D.S., Bhalekar, S.B., Meshram, R.J., Shinde, V.S. Exploring New Tetrahydrothienopyridine Derivatives as Platelet Agglutination Inhibitors: Synthesis, Biological Evaluation and In Silico Study. ChemistrySelect 2022, 7, e202103428. View Source
